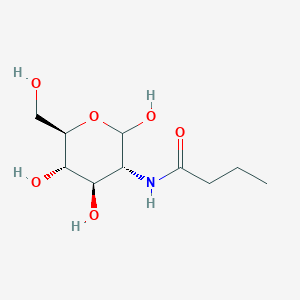
N-((3R,4R,5S,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3R,4R,5S,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)butyramide is a complex organic compound characterized by multiple hydroxyl groups and a butyramide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((3R,4R,5S,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)butyramide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a protected form of the tetrahydro-2H-pyran ring.
Protection and Deprotection: Protecting groups are used to selectively protect hydroxyl groups during the synthesis. Common protecting groups include acetyl or benzyl groups.
Amidation Reaction: The key step involves the formation of the butyramide functional group through an amidation reaction. This is typically achieved using butyric acid or its derivatives in the presence of coupling reagents like EDCI or DCC.
Deprotection: After the amidation reaction, the protecting groups are removed to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-((3R,4R,5S,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like PCC or KMnO4.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as NaBH4 or LiAlH4.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or CrO3 in acidic conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaH or K2CO3.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or esters.
Wissenschaftliche Forschungsanwendungen
N-((3R,4R,5S,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)butyramide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-((3R,4R,5S,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)butyramide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-((3R,4R,5S,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)acetamide: Similar structure but with an acetamide group instead of a butyramide group.
N-((3R,4R,5S,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)propionamide: Similar structure but with a propionamide group.
Uniqueness
N-((3R,4R,5S,6R)-2,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)butyramide is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C10H19NO6 |
|---|---|
Molekulargewicht |
249.26 g/mol |
IUPAC-Name |
N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]butanamide |
InChI |
InChI=1S/C10H19NO6/c1-2-3-6(13)11-7-9(15)8(14)5(4-12)17-10(7)16/h5,7-10,12,14-16H,2-4H2,1H3,(H,11,13)/t5-,7-,8-,9-,10?/m1/s1 |
InChI-Schlüssel |
RPJMPMDUKSRLLF-MEVVYUPBSA-N |
Isomerische SMILES |
CCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O |
Kanonische SMILES |
CCCC(=O)NC1C(C(C(OC1O)CO)O)O |
Synonyme |
GlcNBu N-butyryl glucosamine N-butyrylglucosamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(4-Bromo-3-hydroxy-5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalene-2-carbonyl)-amino]-2,6-difluoro-benzoic acid](/img/structure/B1244660.png)

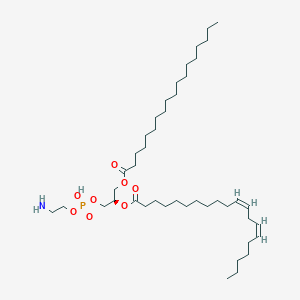

![1-[(2-chlorophenyl)methyl]-N-[3-(N-ethyl-3-methylanilino)propyl]-5-oxo-2-pyrrolidinecarboxamide](/img/structure/B1244666.png)
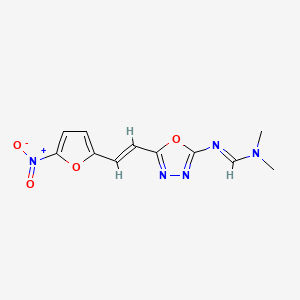
![2-hydroxy-N'-[(E)-(6-methyl-4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide](/img/structure/B1244668.png)
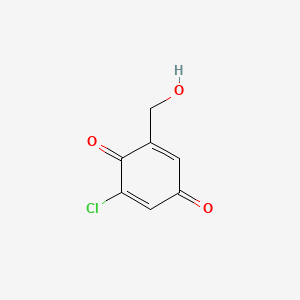
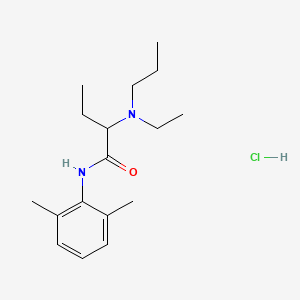

![methyl (4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3-amino-10,13-dimethyl-7,12-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1244674.png)

